Bienvenue dans la boutique en ligne BenchChem!

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid (CAS 2138230-26-7, molecular formula C₁₀H₁₇NO₅, MW 231.25 g/mol) is a 3,3-disubstituted oxetane derivative featuring a Boc-protected aminomethyl side chain and a free carboxylic acid at the oxetane 3-position. Its computed XLogP3-AA is −0.1, with a topological polar surface area (TPSA) of 84.9 Ų and 5 rotatable bonds.

Molecular Formula C10H17NO5
Molecular Weight 231.248
CAS No. 2138230-26-7
Cat. No. B2999417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid
CAS2138230-26-7
Molecular FormulaC10H17NO5
Molecular Weight231.248
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(COC1)C(=O)O
InChIInChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-4-10(7(12)13)5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
InChIKeyONMGTCLLGPXBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid (CAS 2138230-26-7): A 3,3-Disubstituted Oxetane Building Block for Medicinal Chemistry Procurement


3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid (CAS 2138230-26-7, molecular formula C₁₀H₁₇NO₅, MW 231.25 g/mol) is a 3,3-disubstituted oxetane derivative featuring a Boc-protected aminomethyl side chain and a free carboxylic acid at the oxetane 3-position. Its computed XLogP3-AA is −0.1, with a topological polar surface area (TPSA) of 84.9 Ų and 5 rotatable bonds . Unlike more common 3-monosubstituted oxetane building blocks—such as 3-amino-oxetane, the single most frequently used oxetane scaffold in medicinal chemistry campaigns [1]—this compound belongs to the scarcer 3,3-disubstituted class, which offers enhanced ring-stability against nucleophilic ring-opening but carries a higher synthetic burden and limited commercial availability [1].

Why Generic Oxetane Building Blocks Cannot Substitute for 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid (CAS 2138230-26-7)


Interchanging oxetane building blocks without considering substitution pattern, linker topology, and protecting-group strategy carries quantifiable risk. The widely cited 2023 perspective on oxetanes in drug discovery explicitly notes that 3,3-disubstituted oxetanes are 'potentially more attractive (e.g., as isosteres or more stable derivatives) but still suffer from a higher synthetic burden and a lack of useful methods for their incorporation' [1]. Furthermore, many oxetane-3-carboxylic acids—particularly those lacking 3,3-disubstitution or bearing electron-withdrawing groups—undergo spontaneous isomerization to lactones during room-temperature storage or mild heating, a phenomenon disclosed only in 2022 [2]. The Boc-aminomethyl side chain in CAS 2138230-26-7 introduces a methylene spacer that differentiates it from directly attached Boc-amino analogs (e.g., CAS 1159736-25-0) in terms of lipophilicity, conformational flexibility, and the attenuated inductive effect of the oxetane oxygen on amine basicity. These structural distinctions translate into measurable differences in computed lipophilicity (ΔXLogP3 ≥ 1 log unit versus close homologs) and divergent suitability for amide coupling versus reductive amination workflows .

Quantitative Differentiation Evidence for 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid (CAS 2138230-26-7) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Between Boc-Aminomethyl vs. Carboxymethyl Homolog

The target compound (CAS 2138230-26-7) exhibits a computed XLogP3-AA of −0.1, as reported on Guidechem . In contrast, the closest homolog with a carboxymethyl side chain—2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetic acid (CAS 1221715-78-1)—has a measured/calculated LogP of 0.96, as listed on Chemsrc . This represents a difference of approximately 1 log unit (roughly 10-fold in partition coefficient), indicating that the Boc-aminomethyl-oxetane-3-carboxylic acid scaffold is substantially more polar than the analogous acetic acid homolog. For procurement decisions, this means CAS 2138230-26-7 is better suited for applications where lower lipophilicity is desired—e.g., improving aqueous solubility or reducing non-specific protein binding—while the homolog may be preferred when increased membrane partitioning is required.

Lipophilicity Drug-likeness Membrane permeability

Lipophilicity Shift Upon Boc Deprotection: Free Amine vs. Boc-Protected Form

The Boc-protected target compound (XLogP3 = −0.1) can be compared to its deprotected analog, 3-(aminomethyl)oxetane-3-carboxylic acid (CAS 1526540-96-4), which has a calculated LogP of −0.95 as reported by Leyan . This approximately 0.85 log unit difference reflects the lipophilicity contribution of the Boc group itself. Procuring the pre-protected form (CAS 2138230-26-7) versus the free amine (CAS 1526540-96-4) is not interchangeable: the Boc group provides orthogonal amine protection for multi-step syntheses while also modulating the compound's phase-transfer behavior during workup and chromatography.

Protecting group strategy Drug-likeness Physicochemical profiling

Amine Basicity Modulation: Through-Bond Inductive Effect of the Oxetane Ring (Class-Level Evidence)

The 2023 J. Med. Chem. perspective on oxetanes in drug discovery reports that an oxetane ring positioned α to an amine reduces the pKaH (conjugate acid pKa) by approximately 2.7 units—from 9.9 to 7.2—via its powerful negative inductive effect propagated through two short σ-bonding frameworks [1]. This corresponds to a roughly 500-fold decrease in amine basicity. For the target compound, the aminomethyl group is separated from the oxetane ring by one methylene spacer, which is expected to attenuate this inductive effect compared to directly attached amino-oxetanes (e.g., CAS 1159736-25-0). While no direct pKa measurement for CAS 2138230-26-7 was identified in the literature, the spacer-mediated attenuation is predictable: a directly attached Boc-amino-oxetane experiences the full ~2.7 unit pKaH reduction, whereas the Boc-aminomethyl analog is expected to retain higher amine basicity upon deprotection [2].

Amine basicity pKa modulation Bioisosterism

3,3-Disubstitution Pattern Confers Maximum Stability Against Oxetane Ring-Opening (Class-Level Evidence)

The 2023 J. Med. Chem. perspective explicitly states: 'Oxetane stability is often dictated by its substitution pattern, whereby 3,3-disubstituted examples are most stable because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked by the substituents' [1]. This principle applies directly to CAS 2138230-26-7, which features the stabilizing 3,3-disubstitution pattern (aminomethyl and carboxylic acid at the same ring carbon). In contrast, 3-monosubstituted oxetane building blocks—which are far more commercially abundant—lack this steric shielding and are more susceptible to acid-catalyzed or nucleophilic ring-opening degradation [1]. The 2022 disclosure by Chalyk et al. further demonstrated that many oxetane-3-carboxylic acids spontaneously isomerize to lactones at room temperature, with instability being particularly pronounced in compounds lacking steric bulk at the 3-position [2].

Chemical stability Ring-opening resistance Storage and handling

Rotatable Bond Count and Conformational Flexibility: Boc-Aminomethyl vs. Direct Boc-Amino Attachment

The target compound (CAS 2138230-26-7) contains 5 rotatable bonds, as reported on its Guidechem computational data sheet , owing to the methylene spacer between the carbamate nitrogen and the oxetane ring. By comparison, 3-(Boc-amino)oxetane-3-carboxylic acid (CAS 1159736-25-0), where the Boc-amino group is directly attached to the oxetane ring, has only 4 rotatable bonds. This additional degree of conformational freedom in the target compound alters the accessible exit vector geometry of the amino group relative to the oxetane core—a critical consideration in fragment-based drug design where defined exit vectors dictate binding pose compatibility [1]. The deprotected form, 3-(aminomethyl)oxetane-3-carboxylic acid (CAS 1526540-96-4), has only 2 rotatable bonds, further underscoring the conformational impact of the Boc group and the methylene spacer .

Conformational analysis Exit vector geometry Fragment-based drug design

Scarcity Value: 3,3-Disubstituted Oxetane Building Blocks Are Underrepresented in Commercial and Synthetic Availability

The 2023 J. Med. Chem. perspective analyzed the landscape of oxetane building blocks used in drug discovery campaigns (2017–2022) and found that 'commercial availability of 3-monosubstituted oxetane building blocks by far exceeds that of 2-substituted or 3,3-disubstituted examples' [1]. The most frequently used oxetane building block was 3-amino-oxetane (37 counts), a 3-monosubstituted scaffold, followed by oxetan-3-one (21 counts). 3,3-Disubstituted oxetanes were accessed primarily through two synthetic strategies—intramolecular etherification (8 counts) and nucleophilic additions to oxetane alkylidenes/imines (10 counts)—totaling only 18 instances across the entire surveyed literature [1]. CAS 2138230-26-7, as a pre-functionalized 3,3-disubstituted oxetane with orthogonal Boc-amine and carboxylic acid handles, addresses a documented gap in the commercial building block space.

Building block availability Chemical space coverage Synthetic accessibility

Recommended Procurement and Application Scenarios for 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid (CAS 2138230-26-7)


Lead Optimization Programs Requiring Low-Lipophilicity, sp³-Rich Carboxylic Acid Bioisostere Building Blocks

Programs seeking to replace carboxylic acid pharmacophores with conformationally constrained, low-logP surrogates should prioritize CAS 2138230-26-7. Its XLogP3 of −0.1 is approximately 1 log unit lower than the homologous acetic acid analog (LogP 0.96) [1], aligning with the documented ability of oxetane motifs to 'fine-tune physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance' [2]. The seminal Wuitschik 2010 study demonstrated that replacing gem-dimethyl groups with oxetane can increase aqueous solubility by a factor of 4 to more than 4,000 while reducing metabolic degradation in most cases [3]. The free carboxylic acid handle enables direct conjugation to amine-containing scaffolds via amide bond formation without requiring ester hydrolysis steps.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Oxetane-Modified Dipeptide Building Blocks

Roesner et al. (2020) demonstrated a practical 4-step route to oxetane-modified dipeptide building blocks and their incorporation into 18-amino-acid peptide sequences via SPPS [1]. The target compound, after Boc deprotection, yields a 3-(aminomethyl)oxetane-3-carboxylic acid scaffold that can serve as a constrained amino acid analog. The oxetane ring acts as a bioisosteric replacement for the amide carbonyl in peptide backbones, with the 3,3-disubstitution pattern providing maximum stability during the acidic cleavage conditions used in Fmoc/tBu SPPS. Procuring the Boc-protected form (CAS 2138230-26-7) rather than the free amine ensures compatibility with orthogonal Fmoc protection strategies.

Fragment-Based Drug Discovery (FBDD) Requiring Defined Exit Vectors and Orthogonal Functionalization Handles

The 3,3-disubstituted oxetane core of CAS 2138230-26-7 provides well-defined exit vectors for fragment elaboration—a key requirement for fragment-based screening libraries [1]. The Boc-protected aminomethyl group and the free carboxylic acid represent two orthogonal functionalization handles that can be elaborated independently (amide coupling at the acid; deprotection and reductive amination or sulfonylation at the amine). This dual-handle architecture is more versatile than single-handle oxetane building blocks such as oxetan-3-one or 3-amino-oxetane, which require additional synthetic steps to introduce a second diversity point. The compound's TPSA of 84.9 Ų and 5 rotatable bonds place it within favorable property space for fragment elaboration without violating lead-likeness criteria.

Synthesis of Oxetane-Containing Kinase Inhibitors and CNS-Penetrant Candidates

The 2023 J. Med. Chem. perspective documents oxetane incorporation into kinase inhibitors (e.g., C-kit inhibitor synthesis employing 3-aminooxetane-3-carboxylic acid after Boc removal) [1]. The target compound's aminomethyl spacer provides a distinct connectivity compared to the directly attached amino-oxetane used in published kinase inhibitor syntheses. For CNS drug discovery programs, the oxetane's ability to reduce amine basicity (by up to 2.7 pKaH units for directly attached amines) can lower the fraction of positively charged species at physiological pH, potentially improving blood-brain barrier penetration [1]. The attenuated basicity reduction expected for the methylene-spaced amino group in CAS 2138230-26-7 offers an intermediate basicity profile between full oxetane-attenuated and unattenuated amines, providing a tunable parameter for CNS MPO score optimization.

Quote Request

Request a Quote for 3-(((tert-Butoxycarbonyl)amino)methyl)oxetane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.